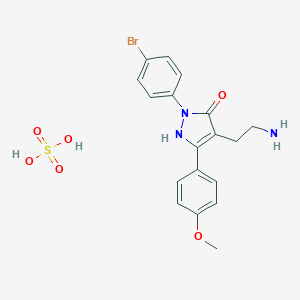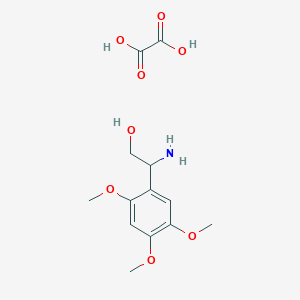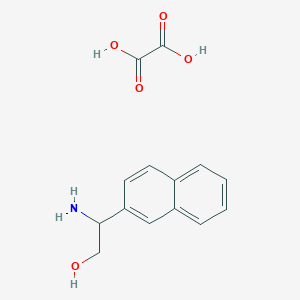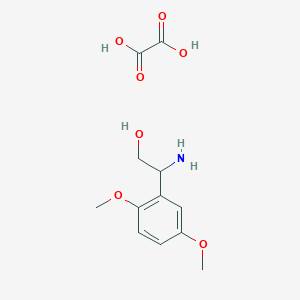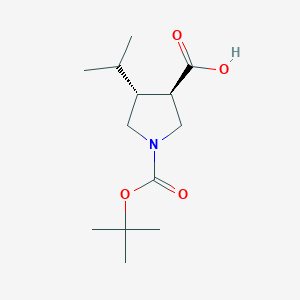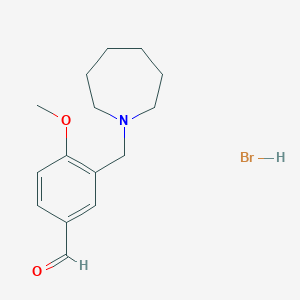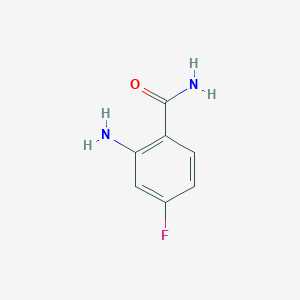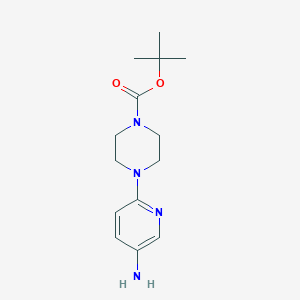
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
The tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a compound that belongs to a class of nitrogenous compounds with potential applications in medicinal chemistry. The structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction. These compounds are intermediates in the synthesis of biologically active molecules, including anticancer drugs and other therapeutics .
Synthesis Analysis
The synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its analogs typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a 52% yield using a simple low-cost amination process . Another related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods demonstrate the feasibility of synthesizing such compounds efficiently for further applications.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the asymmetric unit of one compound contains two independent molecules with the piperazine ring adopting a chair conformation. The dihedral angles between the pyrimidine and phenyl rings vary, indicating flexibility in the molecular conformation . Density functional theory (DFT) calculations have been used to optimize the molecular structure and compare it with X-ray diffraction values, providing a deeper understanding of the electronic structure and conformational preferences .
Chemical Reactions Analysis
The tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its derivatives are important intermediates in chemical reactions leading to biologically active compounds. They can undergo further functionalization to create a variety of target molecules with potential pharmacological activities. The presence of reactive functional groups such as amino and nitro groups allows for subsequent chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been elucidated through spectroscopic methods such as ESI-MS, 1H NMR, 13C NMR, and FT-IR. These techniques provide information on the molecular weight, structural integrity, and functional groups present in the molecules. Additionally, computational methods like DFT have been employed to study the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. The synthesis processes often involve condensation reactions, using different agents and catalysts. These compounds are characterized using techniques like LCMS, NMR, IR, and X-ray diffraction studies, providing detailed structural and chemical information (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
The crystal structure of several derivatives of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate has been extensively studied. These studies reveal information about the molecular conformation, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Biological Activity Evaluation
Some derivatives of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate have been evaluated for their biological activities. These activities include antibacterial and anthelmintic properties, although the results vary from poor to moderate effectiveness. The specific biological activities of these compounds are dependent on their precise chemical structures (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Density Functional Theory (DFT) Calculations
DFT calculations have been used to analyze the molecular structures of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate derivatives. These calculations provide insights into the stability of the molecular structure and conformations, which are important for predicting the reactivity and potential applications of these compounds (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Pharmaceutical Intermediates
Several studies have identified tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate derivatives as important intermediates in the synthesis of biologically active compounds. These intermediates play a crucial role in the development of various pharmaceuticals, including small molecule anticancer drugs and potential treatments for other diseases (Ya-hu, 2010).
Safety And Hazards
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is associated with several safety hazards. It is classified under the GHS07 pictogram and has a signal word of "Warning" . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRRMBFHGEDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592340 | |
| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
119285-07-3 | |
| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

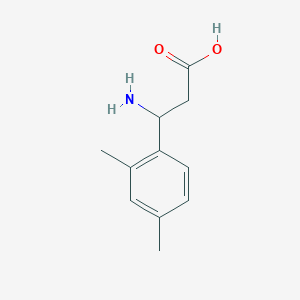


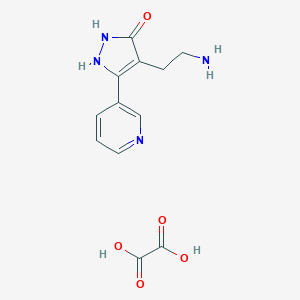
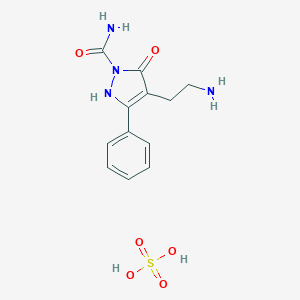
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)
